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For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, stands as a

cornerstone catalyst in modern organic synthesis. Its versatility in facilitating a wide array of

cross-coupling reactions has made it an indispensable tool in the synthesis of complex

molecules, including active pharmaceutical ingredients. This technical guide provides an in-

depth exploration of the structure of Pd₂(dba)₃, complete with crystallographic data, and

detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Coordination
Tris(dibenzylideneacetone)dipalladium(0) is a dimeric organopalladium compound with the

chemical formula C₅₁H₄₂O₃Pd₂. The structure consists of two palladium atoms in the zero

oxidation state, bridged by three molecules of dibenzylideneacetone (dba), a bidentate ligand.

The palladium centers are coordinated to the alkene functional groups of the dba ligands.[1]

The two palladium atoms in the complex are separated by a distance of approximately 320

picometers and are held together by the bridging dba units.[1] In the solid state, Pd₂(dba)₃

often co-crystallizes with solvent molecules, most commonly chloroform, forming the adduct

Pd₂(dba)₃·CHCl₃.
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A seminal single-crystal X-ray diffraction study by Pierpont and Mazza in 1974 elucidated the

solid-state structure of the methylene chloride solvate. The complex crystallizes in the triclinic

space group Pī.[2] This study revealed that two of the dba ligands adopt an s-cis,trans

conformation, while the third is in an s-cis,cis form.[2]

In solution, the structure of Pd₂(dba)₃ is dynamic, with evidence of major and minor isomers.

High-field nuclear magnetic resonance (NMR) spectroscopy has been instrumental in

characterizing these solution-state structures, revealing that the major isomer possesses

bridging dba ligands exclusively in a s-cis,s-trans conformation.[3][4]

Crystallographic and Structural Data
The following tables summarize the key crystallographic and structural parameters for the

methylene chloride solvate of Tris(dibenzylideneacetone)dipalladium(0) as determined by

single-crystal X-ray diffraction.

Crystal Data

Chemical Formula C₅₁H₄₂O₃Pd₂·CH₂Cl₂

Formula Weight 1000.57 g/mol

Crystal System Triclinic

Space Group Pī

Unit Cell Dimensions

a 12.400(5) Å

b 15.149(5) Å

c 12.956(5) Å

α 115.01(5)°

β 95.23(5)°

γ 97.30(5)°

Volume 2159 Å³

Z 2
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Selected Interatomic Distances

Bond Length (Å)

Pd(1)-Pd(2) 3.237(5)

Data extracted from the crystallographic study by Pierpont and Mazza (1974).[2]

Experimental Protocols
Synthesis of Tris(dibenzylideneacetone)dipalladium(0)-
Chloroform Adduct
This protocol details a common method for the preparation of the chloroform adduct of

Pd₂(dba)₃.

Materials:

Palladium(II) chloride (PdCl₂)

Lithium chloride (LiCl)

Ethanol

Dibenzylideneacetone (dba)

Chloroform (CHCl₃)

Sodium acetate

Deionized water

Procedure:[2]

Preparation of Li₂PdCl₄ Solution: Under a nitrogen atmosphere, combine palladium(II)

chloride, lithium chloride, and ethanol. Stir the solution overnight at room temperature. Filter

the resulting Li₂PdCl₄ solution and wash the insoluble material with ethanol.
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Formation of the Complex: In a separate flask under a nitrogen atmosphere, mix

dibenzylideneacetone, ethanol, chloroform, and sodium acetate.

Reaction: Degas the Li₂PdCl₄ solution with nitrogen and add it to the dba solution over 30

minutes while maintaining a temperature of 50.6-53.2°C. After the addition is complete,

continue to stir the reaction mixture for one hour at 50.9-52.3°C.

Workup: Cool the reaction mixture to room temperature. Filter the mixture and wash the solid

product with deionized water, followed by vacuum drying under nitrogen for 30 minutes.

Purification: Combine the solid with deionized water and stir. Filter the mixture and wash the

solid with deionized water and then ethanol.

Final Product: The resulting black-purple solid is the

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct.

Characterization by Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and purity of Pd₂(dba)₃ and for

studying its dynamic behavior in solution.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

Dissolve a small amount of the Pd₂(dba)₃ complex in a deuterated solvent, typically

chloroform-d (CDCl₃), in an NMR tube.

¹H NMR Spectroscopy:

Acquire a standard one-dimensional ¹H NMR spectrum. The spectrum will show

characteristic signals for the protons of the dba ligands. The presence of multiple sets of

signals can indicate the existence of different isomers in solution.
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¹³C NMR Spectroscopy:

Acquire a one-dimensional ¹³C NMR spectrum. This will show signals for the carbon atoms of

the dba ligands, including the olefinic carbons coordinated to the palladium atoms.

Characterization by Single-Crystal X-ray Diffraction
This technique provides definitive information about the solid-state structure of the molecule.

Crystal Growth:

High-quality single crystals are essential for a successful X-ray diffraction experiment. A

common method for organometallic compounds is slow evaporation of a saturated solution

or solvent layering. For Pd₂(dba)₃, crystals are often obtained from a chloroform/ether or

methylene chloride/hexane solvent system.

Data Collection:[2]

A suitable single crystal is mounted on a goniometer head.

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray

source (e.g., Mo Kα radiation).

Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell parameters and space

group.

The structure is solved using direct methods or Patterson methods to locate the heavy

palladium atoms.

The positions of the remaining non-hydrogen atoms are determined from subsequent

difference Fourier maps.

The structural model is then refined using least-squares methods to obtain the final atomic

coordinates, bond lengths, and bond angles.
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Structural Representation
The following diagram, generated using the DOT language, illustrates the coordination of the

palladium atoms to the dibenzylideneacetone ligands in the solid state.
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Coordination schematic of Pd₂(dba)₃.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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